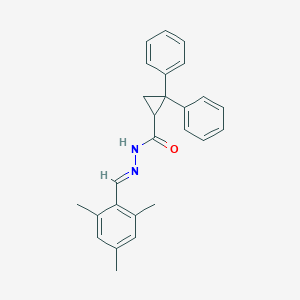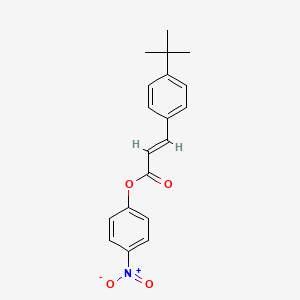
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for a variety of diseases, including diabetes, cancer, and cardiovascular disease.
作用機序
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets. AMPK activation leads to a variety of cellular responses, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide have been extensively studied. In vitro studies have shown that 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide increases glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In vivo studies have shown that 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have cardioprotective effects in animal models of cardiovascular disease.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide does not activate other kinases, making it a useful tool for studying the specific effects of AMPK activation. However, one limitation of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential use of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide as a treatment for type 2 diabetes. Additional studies are needed to determine the optimal dosing and administration of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide for this indication. Another area of interest is the use of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide as an anticancer agent. Further studies are needed to determine the efficacy of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide in animal models of cancer, as well as its potential side effects. Finally, additional studies are needed to better understand the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, including its effects on downstream targets of AMPK activation.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-chlorophenol with 2-bromoacetophenone to form 2-(2-chlorophenyl)acetophenone, followed by reaction with pyridine-2-carboxaldehyde to form the final product, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide. The synthesis has been reported in several publications, including a 2008 paper by Goransson et al. in the Journal of Medicinal Chemistry.
科学的研究の応用
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential use as an anticancer agent. Additionally, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-10-14(18)17-9-11-5-3-4-8-16-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKUOXXFPPOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)

![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)